molecular formula C21H15F2N3O3 B2693155 (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate CAS No. 1209268-83-6

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Cat. No.: B2693155
CAS No.: 1209268-83-6
M. Wt: 395.366
InChI Key: INKJJLFMCYYHMU-UHFFFAOYSA-N
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Description

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes an isoxazole ring, a difluorophenyl group, and an imidazole moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate typically involves multiple steps, starting with the preparation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with the imidazole-containing benzoate through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl and imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in derivatives with modified functional groups.

Scientific Research Applications

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate: shares structural similarities with other compounds containing isoxazole, difluorophenyl, and imidazole groups.

    This compound: is unique due to its specific combination of these groups, which may confer distinct biological activities and chemical properties.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple molecular targets, making it a versatile compound for various applications. Its structural features also allow for modifications that can enhance its activity or selectivity for specific targets.

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3/c22-16-5-6-18(19(23)9-16)20-10-17(25-29-20)12-28-21(27)15-3-1-14(2-4-15)11-26-8-7-24-13-26/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKJJLFMCYYHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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